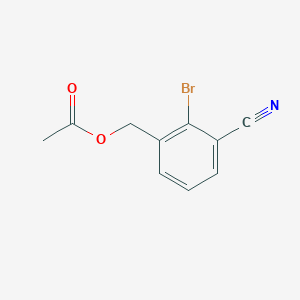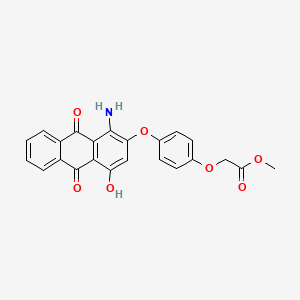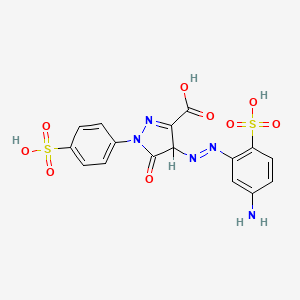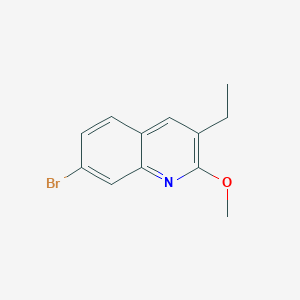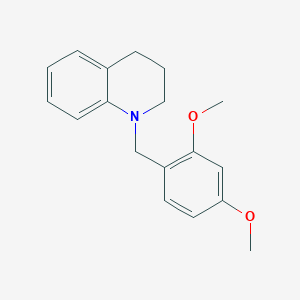
2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound containing a thiazole ring substituted with a trimethylsilyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-trimethylsilylthiazole with a suitable formylating agent. One common method is the Vilsmeier-Haack reaction, where 2-trimethylsilylthiazole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 5-position of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group under appropriate conditions.
Major Products Formed
Oxidation: 2-Trimethylsilyl-1,3-thiazole-5-carboxylic acid.
Reduction: 2-Trimethylsilyl-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Its derivatives may exhibit biological activity and can be used in the development of pharmaceuticals and agrochemicals.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde depends on its specific application. In chemical reactions, the trimethylsilyl group can act as a protecting group or a leaving group, facilitating various transformations. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations.
相似化合物的比较
Similar Compounds
2-Thiazolecarboxaldehyde: Similar structure but lacks the trimethylsilyl group.
2-(Trimethylsilyl)thiazole: Similar structure but lacks the aldehyde group.
1,3-Thiazole-2-carbaldehyde: Similar structure but with different substitution pattern.
属性
分子式 |
C7H11NOSSi |
|---|---|
分子量 |
185.32 g/mol |
IUPAC 名称 |
2-trimethylsilyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H11NOSSi/c1-11(2,3)7-8-4-6(5-9)10-7/h4-5H,1-3H3 |
InChI 键 |
BVMFXYKBPKPCTB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=NC=C(S1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


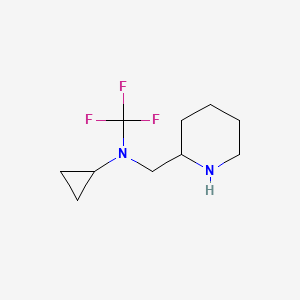
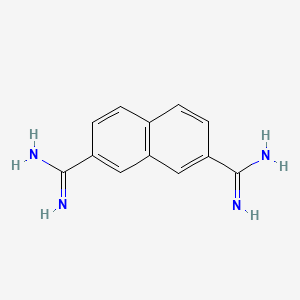
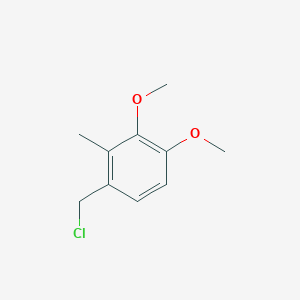
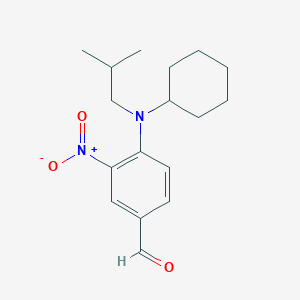


![1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol](/img/structure/B13976128.png)
